molecular formula C11H11BrN4OS B5809996 (5-Bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea

(5-Bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea

Cat. No.: B5809996
M. Wt: 327.20 g/mol
InChI Key: UXKWPODRGDXMQQ-UHFFFAOYSA-N
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Description

(5-Bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea is a compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (5-Bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea, typically involves multi-step reactions. . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, but they often require controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted indole derivatives .

Mechanism of Action

The mechanism of action of (5-Bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated indole derivatives and indole-based iminothioureas. These compounds share structural similarities but may differ in their specific functional groups and biological activities .

Uniqueness

(5-Bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(5-bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4OS/c1-5-3-6(12)4-7-8(14-15-11(13)18)10(17)16(2)9(5)7/h3-4,17H,1-2H3,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKWPODRGDXMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C(=C2N=NC(=S)N)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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